molecular formula C21H17Cl B15131165 1-(4-Chlorophenyl)-9,9-dimethyl-9H-fluorene

1-(4-Chlorophenyl)-9,9-dimethyl-9H-fluorene

Katalognummer: B15131165
Molekulargewicht: 304.8 g/mol
InChI-Schlüssel: YBKWEFOQYBHWAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chlorophenyl)-9,9-dimethyl-9H-fluorene is an organic compound characterized by a fluorene backbone substituted with a 4-chlorophenyl group and two methyl groups at the 9-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-9,9-dimethyl-9H-fluorene typically involves the Friedel-Crafts alkylation of fluorene with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Chlorophenyl)-9,9-dimethyl-9H-fluorene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of 9,9-dimethylfluorenone or 9,9-dimethylfluorene-4-carboxylic acid.

    Reduction: Formation of 9,9-dimethylfluorenol or 9,9-dimethylfluorene.

    Substitution: Formation of 4-bromo-1-(4-chlorophenyl)-9,9-dimethyl-9H-fluorene or 4-nitro-1-(4-chlorophenyl)-9,9-dimethyl-9H-fluorene.

Wissenschaftliche Forschungsanwendungen

1-(4-Chlorophenyl)-9,9-dimethyl-9H-fluorene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.

Wirkmechanismus

The mechanism of action of 1-(4-Chlorophenyl)-9,9-dimethyl-9H-fluorene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    9,9-Dimethyl-9H-fluorene: Lacks the 4-chlorophenyl group, making it less versatile in certain applications.

    1-(4-Bromophenyl)-9,9-dimethyl-9H-fluorene: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.

    1-(4-Methylphenyl)-9,9-dimethyl-9H-fluorene: Substituted with a methyl group, leading to different chemical and physical properties.

Uniqueness

1-(4-Chlorophenyl)-9,9-dimethyl-9H-fluorene is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric effects. These effects can influence the compound’s reactivity, making it suitable for specialized applications in materials science and pharmaceuticals.

Eigenschaften

Molekularformel

C21H17Cl

Molekulargewicht

304.8 g/mol

IUPAC-Name

1-(4-chlorophenyl)-9,9-dimethylfluorene

InChI

InChI=1S/C21H17Cl/c1-21(2)19-9-4-3-6-17(19)18-8-5-7-16(20(18)21)14-10-12-15(22)13-11-14/h3-13H,1-2H3

InChI-Schlüssel

YBKWEFOQYBHWAV-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2=CC=CC=C2C3=CC=CC(=C31)C4=CC=C(C=C4)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.